Quinuclidin-3-yldi(thiophen-2-yl)methanol

Pharmaceutical Impurity Profiling Regulatory Analytical Method Validation Tiotropium Bromide Quality Control

QC laboratories developing Tiotropium Bromide HPLC methods face a critical shortage of authenticated EP Impurity C reference standards. Generic quinuclidine alcohols lack the stereochemical identity and certified purity profile required by EMA/FDA guidelines, risking method validation delays. - Certified as Tiotropium Bromide EP Impurity C for system suitability, specificity, and accuracy determinations - Single C3 stereocenter enables enantioselective M3 antagonist SAR and reference standard use - ≥95% purity free base with full analytical documentation; global stock for immediate dispatch

Molecular Formula C16H19NOS2
Molecular Weight 305.5 g/mol
CAS No. 57734-75-5
Cat. No. B182445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinuclidin-3-yldi(thiophen-2-yl)methanol
CAS57734-75-5
Molecular FormulaC16H19NOS2
Molecular Weight305.5 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)C(C3=CC=CS3)(C4=CC=CS4)O
InChIInChI=1S/C16H19NOS2/c18-16(14-3-1-9-19-14,15-4-2-10-20-15)13-11-17-7-5-12(13)6-8-17/h1-4,9-10,12-13,18H,5-8,11H2
InChIKeyCTYCSOSPTSAGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinuclidin-3-yldi(thiophen-2-yl)methanol (CAS 57734-75-5) for Pharmaceutical R&D, Chiral Reference, and Analytical Quality Control


Quinuclidin-3-yldi(thiophen-2-yl)methanol (CAS 57734-75-5; IUPAC: {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol) is a quinuclidine-based tertiary alcohol with molecular formula C₁₆H₁₉NOS₂ and a molecular weight of 305.46 g/mol . It contains one asymmetric carbon atom (Fsp³ 0.5) and features two thiophene moieties attached to a central carbinol carbon, a structural motif critical for muscarinic receptor pharmacophore interactions [1]. This compound is commercially supplied at ≥95% purity by major research chemical vendors (Fluorochem, AKSci, BOC Sciences) and serves as a key intermediate in the synthesis of long-acting muscarinic M3 receptor antagonists .

Why Generic Quinuclidine Intermediates Cannot Substitute for Quinuclidin-3-yldi(thiophen-2-yl)methanol (CAS 57734-75-5) in Regulatory and Chiral Applications


Substitution of CAS 57734-75-5 with generic quinuclidine alcohols or other M3 antagonist intermediates fails due to three non-interchangeable factors. First, this specific free base is designated as Tiotropium Bromide EP Impurity C under European Pharmacopoeia impurity profiling requirements, making its identity, purity profile, and certified reference material status mandatory for regulatory analytical method validation . Second, the compound possesses a single stereocenter at the quinuclidine C3 position; without chiral chromatographic resolution or authenticated reference standards, enantiomeric mixtures of generic analogs introduce unquantified variability in pharmacological assays . Third, the free base form (MW 305.46) exhibits distinct physicochemical properties (calculated LogP ≈ 2.94) and solubility behavior compared to its hydrochloride salt (CAS 57734-76-6, MW 341.9), meaning form-specific procurement is required for synthetic transformations and formulation compatibility studies .

Quinuclidin-3-yldi(thiophen-2-yl)methanol (CAS 57734-75-5) Comparative Evidence: Quantitative Differentiation Versus Analogs and Salts


EP Pharmacopoeia Impurity C Identity: Regulatory-Grade Differentiation Versus Generic Intermediates

Quinuclidin-3-yldi(thiophen-2-yl)methanol (CAS 57734-75-5) is officially designated as Tiotropium Bromide EP Impurity C, a regulatory-specified related compound used for analytical method validation and batch-release testing of the long-acting muscarinic antagonist Tiotropium Bromide . In contrast, structurally related quinuclidine alcohols such as Scopoline Methobromide are designated as distinct EP impurities (e.g., EP Impurity A or E) with different retention times and acceptance criteria . This regulatory designation creates an absolute, non-discretionary procurement requirement: only CAS 57734-75-5 of certified reference material grade satisfies EP impurity profiling specifications.

Pharmaceutical Impurity Profiling Regulatory Analytical Method Validation Tiotropium Bromide Quality Control

Free Base Versus Hydrochloride Salt: Molecular Weight and Physicochemical Differentiation

The free base form of Quinuclidin-3-yldi(thiophen-2-yl)methanol (CAS 57734-75-5) exhibits a molecular weight of 305.46 g/mol and a calculated LogP of approximately 2.94, reflecting its neutral, lipophilic tertiary alcohol character . The hydrochloride salt form (CAS 57734-76-6) has a molecular weight of 341.9 g/mol and significantly increased aqueous solubility . This physicochemical divergence dictates distinct procurement pathways: the free base is required for synthetic transformations involving base-sensitive or nucleophilic reaction conditions, while the hydrochloride salt is appropriate for aqueous formulation development or biological assays requiring enhanced water solubility.

Salt Form Selection Physicochemical Property Optimization Formulation Compatibility

Chiral Center Configuration: Single Asymmetric Atom Versus Non-Chiral or Racemic Analogs

CAS 57734-75-5 contains a single asymmetric carbon atom at the quinuclidine C3 position, as documented in vendor technical datasheets . This stereogenic center is critical for muscarinic receptor binding: patent literature on quinuclidine-based M3 antagonists demonstrates that the (R)-enantiomer configuration is essential for optimal receptor affinity and kinetic selectivity [1]. In contrast, non-chiral quinuclidine alcohols lacking this stereocenter (e.g., 3-quinuclidinol) or racemic mixtures without chiral resolution introduce uncontrolled stereochemical variability that confounds pharmacological interpretation. The compound's Fsp³ value of 0.5 reflects its three-dimensional character, a property associated with improved target selectivity in drug discovery campaigns.

Chiral Reference Standards Enantioselective Synthesis Muscarinic Receptor Pharmacophore

Synthetic Transformation to N-Oxide Metabolite: Defined Reactivity for Metabolic Studies

Quinuclidin-3-yldi(thiophen-2-yl)methanol undergoes oxidation with hydrogen peroxide in ethanol to yield (3-quinuclidyl)-di(2-thienyl)carbinol N-oxide at a reported 75% yield [1]. This transformation is chemically defined and provides a synthetic route to the N-oxide metabolite of the anti-ulcer drug Quiditene, enabling metabolic studies without requiring biological incubation systems [2]. In contrast, alternative quinuclidine alcohols lacking the dithienylcarbinol motif would generate structurally unrelated N-oxides with different metabolic and pharmacological profiles.

Drug Metabolism Studies N-Oxide Metabolite Synthesis Anti-Ulcer Drug Development

Commercial Purity Benchmark: 95+% Specification Across Multiple Accredited Suppliers

Quinuclidin-3-yldi(thiophen-2-yl)methanol is commercially supplied at a purity specification of ≥95% (typically 95+%) by multiple independent vendors including Fluorochem, AKSci, BOC Sciences, and Bidepharm . This multi-vendor consistency provides procurement flexibility and supply chain redundancy. In contrast, custom-synthesized analogs or lower-purity generic intermediates may lack validated Certificates of Analysis, introducing uncharacterized impurities that compromise experimental reproducibility and regulatory compliance.

Research-Grade Chemical Purity Analytical Reference Standards Reproducible Research

Kinetic Selectivity Pharmacophore Motif: Dithienylcarbinol Structure in Long-Acting M3 Antagonists

The dithienylcarbinol motif present in CAS 57734-75-5 is a key pharmacophoric element shared with the clinically validated long-acting muscarinic M3 antagonists Tiotropium and Aclidinium [1]. Patent literature establishes that quinuclidine derivatives containing this structural framework exhibit the property of kinetic selectivity — fast dissociation from cardiac M2 receptors (minimizing cardiovascular side effects) and very slow dissociation from airway M3 receptors (enabling once-daily bronchodilation) [1]. Alternative quinuclidine-based M3 antagonists lacking the dithienylcarbinol motif (e.g., quinuclidin-3-yl benzhydrylcarbamate derivatives) demonstrate different dissociation kinetics and receptor residence times, making the specific scaffold a determinant of pharmacological duration of action.

Muscarinic M3 Receptor Antagonists Kinetic Selectivity Long-Acting Bronchodilators

Optimal Procurement-Driven Application Scenarios for Quinuclidin-3-yldi(thiophen-2-yl)methanol (CAS 57734-75-5)


Analytical Reference Standard for Tiotropium Bromide Impurity Profiling (EP Impurity C)

The compound is specifically required as Tiotropium Bromide EP Impurity C for the development, validation, and routine execution of analytical methods (HPLC/LC-MS/MS) used in the quality control release testing of Tiotropium Bromide active pharmaceutical ingredient and finished dosage forms. Regulatory submissions to EMA and FDA require authenticated reference standards of this specific impurity for system suitability, specificity, and accuracy determinations .

Chiral Reference and Enantioselective Synthetic Intermediate for Muscarinic M3 Antagonist Development

As a compound containing a single stereocenter at the quinuclidine C3 position, CAS 57734-75-5 serves as a chiral building block or reference standard in the development of enantioselective synthetic routes to novel long-acting muscarinic M3 antagonists. The (R)-enantiomer configuration is critical for optimal receptor binding affinity and kinetic selectivity profiles . Researchers procuring this compound for medicinal chemistry campaigns require enantiomerically characterized material to establish structure-activity relationships [1].

Synthetic Precursor for N-Oxide Metabolite Reference Standards in Drug Metabolism Studies

The compound undergoes defined chemical oxidation (H₂O₂/ethanol) to yield (3-quinuclidyl)-di(2-thienyl)carbinol N-oxide in 75% yield . This synthetic transformation provides a cost-effective and reproducible route to the N-oxide metabolite of the anti-ulcer drug Quiditene, enabling its use as an authentic reference standard for metabolite identification, stability studies, and impurity profiling without reliance on biological in vitro or in vivo metabolic systems.

Physicochemical Characterization and Preformulation Studies for Salt Form Selection

The free base form (CAS 57734-75-5; MW 305.46; LogP ≈ 2.94) is essential for comparative physicochemical profiling against the hydrochloride salt (CAS 57734-76-6; MW 341.9) to inform salt form selection decisions in early-stage drug development . This includes solubility determination across biorelevant media, stability assessment under forced degradation conditions, and compatibility testing with excipients for inhalation or oral solid dosage formulation development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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